Cas no 443-84-5 (2,6-Difluorotoluene)

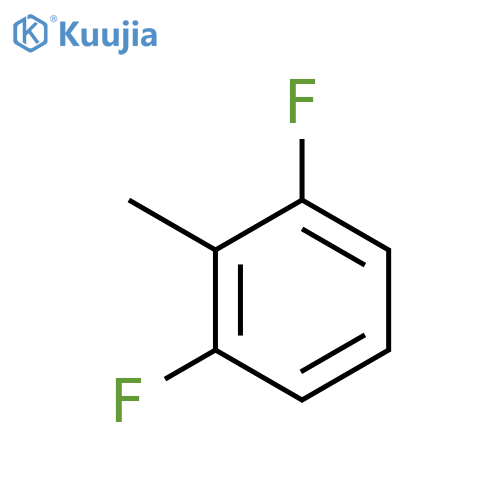

2,6-Difluorotoluene structure

商品名:2,6-Difluorotoluene

2,6-Difluorotoluene 化学的及び物理的性質

名前と識別子

-

- 2,6-Difluorotoluene

- 1,3-difluoro-2-methyl-benzene

- 2,5-DIFLUOROBENZYL MERCAPTAN

- 2,6-difluoro-toluene

- 2,6-Difluor-toluol

- 2.6-Difluoro methyl benzene

- Toluene,2,6-difluoro- (6CI,7CI,8CI)

- 1,3-Difluoro-2-methylbenzene

- 2,6-Difluoro(methyl)benzene

- SCHEMBL254224

- MFCD00043898

- AM20040485

- 2,6-Difluorotoluene, 99%

- EN300-366965

- BENZENE, 1,3-DIFLUORO-2-METHYL-

- 2,6-Difluorotoluene, 98%

- InChI=1/C7H6F2/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3

- SCHEMBL9545081

- DTXSID00963202

- D2338

- J-507485

- AKOS006222504

- FT-0610661

- 443-84-5

- AC-9824

- MZLSNIREOQCDED-UHFFFAOYSA-

- 1,3-Difluoro-2-methylbenzene #

- 2,6-Difluorotoluene,98%

- DB-024024

-

- MDL: MFCD00043898

- インチ: 1S/C7H6F2/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3

- InChIKey: MZLSNIREOQCDED-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C=CC=C1F)F

- BRN: 1932656

計算された属性

- せいみつぶんしりょう: 128.04400

- どういたいしつりょう: 128.043757

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 82.9

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 2.5

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 0

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 1.129 g/mL at 25 °C(lit.)

- ゆうかいてん: 112-115°C

- ふってん: 112°C

- フラッシュポイント: 華氏温度:50°f

摂氏度:10°c - 屈折率: n20/D 1.453(lit.)

- PSA: 0.00000

- LogP: 2.27320

- FEMA: 3295

- ようかいせい: 使用できません

2,6-Difluorotoluene セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H225

- 警告文: P210

- 危険物輸送番号:UN 1993 3/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 11

- セキュリティの説明: S16-S29-S33

-

危険物標識:

- 包装グループ:II

- ちょぞうじょうけん:かねんりょういき

- リスク用語:R11

- 危険レベル:3

- 包装カテゴリ:II

- 危険レベル:3

- セキュリティ用語:3

- 包装等級:II

2,6-Difluorotoluene 税関データ

- 税関コード:2903999090

- 税関データ:

中国税関番号:

2903999090概要:

29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%

2,6-Difluorotoluene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D2338-5G |

2,6-Difluorotoluene |

443-84-5 | >99.0%(GC) | 5g |

¥130.00 | 2024-04-16 | |

| Enamine | EN300-366965-1.0g |

1,3-difluoro-2-methylbenzene |

443-84-5 | 95.0% | 1.0g |

$24.0 | 2025-03-18 | |

| Enamine | EN300-366965-10.0g |

1,3-difluoro-2-methylbenzene |

443-84-5 | 95.0% | 10.0g |

$66.0 | 2025-03-18 | |

| Enamine | EN300-366965-25.0g |

1,3-difluoro-2-methylbenzene |

443-84-5 | 95.0% | 25.0g |

$99.0 | 2025-03-18 | |

| Ambeed | A265741-5g |

2,6-Difluorotoluene |

443-84-5 | 98% | 5g |

$43.0 | 2024-04-19 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011127-1g |

2,6-Difluorotoluene |

443-84-5 | 99% | 1g |

¥29 | 2024-05-23 | |

| TRC | D452558-5g |

2,6-Difluorotoluene |

443-84-5 | 5g |

$ 115.00 | 2022-06-05 | ||

| Fluorochem | 003205-25g |

2,6-Difluorotoluene |

443-84-5 | 99% | 25g |

£69.00 | 2022-03-01 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011127-5g |

2,6-Difluorotoluene |

443-84-5 | 99% | 5g |

¥70 | 2024-05-23 | |

| Apollo Scientific | PC2941-25g |

2,6-Difluorotoluene |

443-84-5 | 98+% | 25g |

£47.00 | 2025-02-21 |

2,6-Difluorotoluene サプライヤー

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

(CAS:443-84-5)2,6-Difluorotoluene

注文番号:1649468

在庫ステータス:in Stock

はかる:Company Customization

清らかである:98%

最終更新された価格情報:Monday, 14 April 2025 21:49

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:443-84-5)2,6-二氟甲苯

注文番号:LE1649468

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:31

価格 ($):discuss personally

2,6-Difluorotoluene 関連文献

-

1. 7??Tunable infrared laser spectroscopyR. F. Curl,F. K. Tittel Annu. Rep. Prog. Chem. Sect. C: Phys. Chem. 2002 98 219

-

Denise Ott,Svetlana Borukhova,Volker Hessel Green Chem. 2016 18 1096

-

K. P. Rajappan Nair,Michaela K. Jahn,Alberto Lesarri,Vadim V. Ilyushin,Jens-Uwe Grabow Phys. Chem. Chem. Phys. 2015 17 26463

-

4. Diastereoselective free-radical reactions. Part 1. Preparation of 2-deoxy-β-glycosides by synthesis and reductive decarboxylation of 3-deoxyulosonic acid glycosidesDavid Crich,Timothy J. Ritchie J. Chem. Soc. Perkin Trans. 1 1990 945

-

5. Haptotropic rearrangement in tricarbonylchromium complexes of 2-aminobiphenyl and 4-aminobiphenylCurtis J. Czerwinski,Ilia A. Guzei,Kevin M. Riggle,Jason R. Schroeder,Lara C. Spencer Dalton Trans. 2011 40 9439

443-84-5 (2,6-Difluorotoluene) 関連製品

- 79348-71-3(2,4,6-Trifluorotoluene)

- 696-01-5(2-Fluoro-p-xylene)

- 93343-11-4(2,4,6-Trifluorotoluene)

- 452-67-5(2,5-Difluorotoluene)

- 443-88-9(2,6-Dimethylfluorobenzene)

- 392-69-8(2,4,6-Trimethylfluorobenzene)

- 452-76-6(2,4-difluoro-1-methylbenzene)

- 452-65-3(1-Fluoro-2,4-dimethylbenzene)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

推奨される供給者

atkchemica

(CAS:443-84-5)2,6-Difluorotoluene

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:443-84-5)2,6-Difluorotoluene

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ